Welcome to the BenchChem Online Store!
molecular formula C20H19FN4S B1241432 8-fluoro-12-(4-methylpiperazin-1-yl)-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine

8-fluoro-12-(4-methylpiperazin-1-yl)-6H-[1]benzothieno[2,3-b][1,5]benzodiazepine

Cat. No. B1241432
M. Wt: 366.5 g/mol
InChI Key: ILMHNKKMKWQVCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06455521B1

Procedure details

Ethyl 2-(2-amino-5-fluoroanilino)benzo[b]thiophene-3-carboxylate (24.5 g) and 1-methylpiperazine (135 ml) were dissolved in anisole (400 ml), and titanium tetrachloride (21 ml) was added dropwise while stirring the mixture at room temperature. After the completion of the dropwise addition, the mixture was stirred at 140° C. for 17 hours. The reaction mixture was cooled to 80° C. and poured into ice water. The resultant precipitate was filtrated and the filtrate was extracted with ethyl acetate, washed with saturated brine, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/methanol) and the obtained oily substance (17 g) was dissolved in ethyl acetate (400 ml). Thereto was added a solution of maleic acid (5.9 g) in ethyl acetate (100 ml) and ethanol (20 ml). The precipitated crystals were collected by filtration and recrystallized from ethanol to give 8-fluoro-12-(4-methylpiperazin-1-yl)-6H-[I]benzothieno[2,3-b][1,5]benzodiazepine.1 maleate (10.2 g).
Name
Ethyl 2-(2-amino-5-fluoroanilino)benzo[b]thiophene-3-carboxylate
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
21 mL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:22]=[CH:21][C:20]([F:23])=[CH:19][C:3]=1[NH:4][C:5]1[S:9][C:8]2[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=2[C:6]=1[C:14](OCC)=O.[CH3:24][N:25]1[CH2:30][CH2:29][NH:28][CH2:27][CH2:26]1>C1(OC)C=CC=CC=1.[Ti](Cl)(Cl)(Cl)Cl>[F:23][C:20]1[CH:21]=[CH:22][C:2]2[N:1]=[C:14]([N:28]3[CH2:29][CH2:30][N:25]([CH3:24])[CH2:26][CH2:27]3)[C:6]3[C:7]4[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=4[S:9][C:5]=3[NH:4][C:3]=2[CH:19]=1

Inputs

Step One
Name
Ethyl 2-(2-amino-5-fluoroanilino)benzo[b]thiophene-3-carboxylate
Quantity
24.5 g
Type
reactant
Smiles
NC1=C(NC2=C(C3=C(S2)C=CC=C3)C(=O)OCC)C=C(C=C1)F
Name
Quantity
135 mL
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
21 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring the mixture at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the completion of the dropwise addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at 140° C. for 17 hours
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 80° C.
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was filtrated
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate/methanol)
DISSOLUTION
Type
DISSOLUTION
Details
the obtained oily substance (17 g) was dissolved in ethyl acetate (400 ml)
ADDITION
Type
ADDITION
Details
Thereto was added a solution of maleic acid (5.9 g) in ethyl acetate (100 ml) and ethanol (20 ml)
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
FC1=CC2=C(N=C(C3=C(N2)SC2=C3C=CC=C2)N2CCN(CC2)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.